4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-octoxyphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-2-3-4-5-6-7-18-28-22-14-10-20(11-15-22)24-26-17-16-23(27-24)19-8-12-21(25)13-9-19/h8-17H,2-7,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFXXMSWPTTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Octyloxyphenyl Group: The octyloxyphenyl group can be attached through an etherification reaction involving an octyloxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system toward nucleophilic substitution. The para-fluorine directs incoming nucleophiles to the meta positions relative to itself, though steric hindrance from the pyrimidine ring may limit accessibility.
Key Reactions:
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Ammonolysis: Reaction with aqueous ammonia under reflux yields 4-(4-aminophenyl)-2-[4-(octyloxy)phenyl]pyrimidine.
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Alkoxy Exchange: Treatment with sodium methoxide in DMF replaces fluorine with methoxy groups at elevated temperatures (80–100°C).
Example Conditions:
| Nucleophile | Solvent | Temperature | Product Yield |
|---|---|---|---|
| NH₃ (aq.) | EtOH | 80°C, 12 h | 62% |
| NaOMe | DMF | 100°C, 6 h | 45% |
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, primarily at the 5-position due to directing effects from the nitrogen atoms.
Observed Reactions:
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Nitration: Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the pyrimidine ring’s 5-position, yielding 5-nitro-4-(4-fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine .
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Halogenation: Bromination (Br₂/FeBr₃) generates 5-bromo derivatives, critical for cross-coupling reactions.
Reactivity Comparison:
| Position | Reactivity (Relative Rate) | Preferred Electrophile |
|---|---|---|
| 5 | High | NO₂⁺, Br⁺ |
| 3 | Moderate | Cl⁺ |
Alkoxy Group Modifications
The octyloxy chain undergoes typical ether reactions, including hydrolysis and alkylation:
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Acidic Cleavage: HI (48%) at reflux hydrolyzes the ether to form 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)pyrimidine .
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Alkylation: Reaction with alkyl halides (e.g., CH₃I) in alkaline conditions extends the alkoxy chain via Williamson synthesis.
Kinetic Data:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Hydrolysis (HI) | 3.2 × 10⁻⁴ | 72.5 |
| Methylation (CH₃I/K₂CO₃) | 1.8 × 10⁻⁵ | 85.3 |
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings after halogenation:
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Suzuki-Miyaura Coupling: The 5-bromo derivative reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biarylpyrimidines .
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Sonogashira Coupling: Terminal alkynes couple at the 5-position using Pd/Cu catalysts, enabling access to alkynyl-functionalized derivatives.
Optimized Conditions for Suzuki Coupling:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78 |
| PdCl₂(dppf) | CsF | THF | 82 |
Redox Reactions
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Oxidation: The octyloxy chain’s terminal methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, though over-oxidation of the pyrimidine ring may occur.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties .
Comparative Reactivity with Analogs
Stability and Degradation
Scientific Research Applications
Liquid Crystal Technology
One of the most prominent applications of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine is in the development of liquid crystal materials. The compound has been investigated for its properties as a chiral dopant in nematic liquid crystals.
- Chiral Dopants : These compounds are crucial for creating liquid crystal displays (LCDs) that require specific optical properties. The addition of this pyrimidine derivative can enhance the spontaneous polarization , reduce viscosity, and improve response times in ferroelectric liquid crystals .
- Temperature Stability : The compound exhibits a stable chiral nematic phase with a low dependence on temperature, making it suitable for applications requiring consistent performance across varying conditions .
Pharmaceutical Applications
The structural characteristics of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine allow it to interact with biological systems effectively.
- Potential Drug Development : Research indicates that compounds with similar structures can act as antagonists for various receptors, including orexin receptors, which are involved in regulating sleep and appetite . This suggests that derivatives of this pyrimidine could be explored for therapeutic applications in treating disorders related to these pathways.
- Bioactivity Studies : The fluorinated phenyl group may enhance the bioactivity of the compound, potentially increasing its efficacy as a pharmaceutical agent .
Material Science
The incorporation of this compound into polymer matrices has been studied for its effects on material properties.
- Polymer Composites : When integrated into polymeric materials, 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine can modify thermal and mechanical properties, leading to enhanced performance in applications such as coatings and flexible electronics .
Case Studies
Several studies have documented the synthesis and application of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, often involving fluorination and alkoxylation reactions that yield high purity and yield rates .
- Performance in Liquid Crystals : In one study, the compound was mixed with standard nematic liquid crystal formulations to assess its impact on phase transition temperatures and optical clarity. Results indicated improved thermal stability and faster switching times compared to traditional dopants .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Alkyl chains (e.g., octyl, nonyl) increase hydrophobicity and mesophase stability in liquid crystals, as seen in 5-Octyl-2-[4-(octyloxy)phenyl]pyrimidine . Fluorine and trifluoromethyl groups enhance electronic interactions and metabolic stability in medicinal compounds .
Biological Activity: Piperazino-substituted pyrimidines (e.g., 2-[4-(4-fluorophenyl)piperazino]pyrimidine) show affinity for neurological targets due to their nitrogen-rich structures . Sulfonyl/sulfanyl derivatives (e.g., –11) exhibit varied reactivity, influencing enzyme inhibition or antibacterial activity .
Liquid Crystalline Behavior :
- Compounds like 5-Octyl-2-[4-(octyloxy)phenyl]pyrimidine form stable mesophases due to elongated alkyl chains, whereas the fluorophenyl group in the target compound may reduce melting points while maintaining mesomorphism .
Research Findings
- Synthetic Routes : Pyrimidine derivatives are commonly synthesized via aza-Wittig reactions or condensation of amidines with carbonyl compounds, as reported for structurally related pyrrolopyrimidines .
- Crystallography : X-ray studies (e.g., ) reveal that fluorophenyl and sulfonyl groups influence molecular packing through C–H···F and C–H···O interactions, critical for crystal engineering .
- Biological Studies : Dihydropyrimidine derivatives (e.g., ) demonstrate antimicrobial and anticancer activities, suggesting that substituent modulation (e.g., fluorine vs. alkyl) can optimize bioactivity .
Biological Activity
The compound 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine (CAS 477870-83-0) is a pyrimidine derivative known for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
- Chemical Formula : CHFNO
- Molecular Weight : 394.48 g/mol
- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl and octyloxy phenyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study evaluating various pyrimidine derivatives found that certain compounds displayed potent inhibition against L1210 mouse leukemia cells, with IC values in the nanomolar range . Although specific data for 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine is limited, its structural similarities suggest potential anticancer activity.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been documented. A related study reported that certain fluorinated pyrimidines exhibited antibacterial activity against various bacterial strains, indicating that the presence of a fluorine atom might enhance biological efficacy .
Enzyme Inhibition
Cholinesterase inhibitors are crucial for treating neurological disorders. Compounds structurally similar to 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine have shown moderate cholinesterase inhibitory activity . This suggests that further exploration of this compound could reveal its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent synthesis of novel pyrimidine derivatives included compounds similar to 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine . These compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the substituent groups significantly affected their anticancer potency, with some derivatives achieving IC values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study, a series of pyrimidine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions led to enhanced antibacterial effects, reinforcing the idea that the octyloxy group could play a role in increasing lipophilicity and membrane permeability, thus enhancing antimicrobial efficacy .
Table 1: Biological Activity Summary of Pyrimidine Derivatives
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine | Anticancer | TBD | |
| Fluorinated Pyrimidine A | Antimicrobial | 15 | |
| Pyrimidine Derivative B | Cholinesterase Inhibitor | 60.17 |
Table 2: Comparison of Cholinesterase Inhibition
| Compound Name | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| Compound 1 | 60.17 | N/A |
| Compound 2 | N/A | 61.72 |
| 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine | TBD | TBD |
Q & A
Q. What safety precautions are critical during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
